4-{2-[2-Ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]acetamido}benzamide
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Overview
Description
4-{2-[2-Ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]acetamido}benzamide is a complex organic compound that features a unique structure combining an oxadiazole ring, phenyl groups, and an acetamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-Ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]acetamido}benzamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Etherification: The ethoxy group is introduced via an etherification reaction, often using an alkyl halide and a base.
Amidation: The acetamido linkage is formed by reacting an amine with an acyl chloride or anhydride.
Coupling: The final step involves coupling the oxadiazole-containing intermediate with the acetamido-substituted benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenyl groups can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: The oxadiazole ring and other functional groups can be reduced under specific conditions, such as using hydrogen gas and a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl groups might yield quinones, while reduction of the oxadiazole ring could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Industry: It could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-{2-[2-Ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]acetamido}benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring and phenyl groups could facilitate binding to hydrophobic pockets in proteins, while the acetamido linkage might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[2-Ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]acetamido}benzoic acid
- 4-{2-[2-Ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]acetamido}benzylamine
Uniqueness
What sets 4-{2-[2-Ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]acetamido}benzamide apart is its combination of an oxadiazole ring with phenyl groups and an acetamido linkage. This unique structure may confer specific properties, such as enhanced binding affinity to biological targets or unique electronic properties useful in materials science.
Properties
IUPAC Name |
4-[[2-[2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5/c1-2-32-21-14-18(24-28-25(34-29-24)17-6-4-3-5-7-17)10-13-20(21)33-15-22(30)27-19-11-8-16(9-12-19)23(26)31/h3-14H,2,15H2,1H3,(H2,26,31)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZSGJBVSAAPSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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